molecular formula C9H11N3O2S B15056299 2-Thiomorpholinopyrimidine-5-carboxylic acid

2-Thiomorpholinopyrimidine-5-carboxylic acid

Cat. No.: B15056299
M. Wt: 225.27 g/mol
InChI Key: PRBMUMNODOLKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiomorpholinopyrimidine-5-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a thiomorpholine group at the 2-position and a carboxylic acid group at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiomorpholinopyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-halo derivatives with sulfur-containing reagents. The formation of the thiomorpholine ring can be achieved through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . These reactions are often carried out under controlled conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Thiomorpholinopyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the pyrimidine ring or the carboxylic acid group can lead to the formation of different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-position of the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

2-Thiomorpholinopyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Thiomorpholinopyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomorpholine group can influence oxidative processes in the organism, while the pyrimidine ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological activities such as inflammation, pain, and microbial growth .

Comparison with Similar Compounds

2-Thiomorpholinopyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of both the thiomorpholine and carboxylic acid groups, which contribute to its diverse chemical reactivity and biological activities.

Properties

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H11N3O2S/c13-8(14)7-5-10-9(11-6-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14)

InChI Key

PRBMUMNODOLKNU-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.